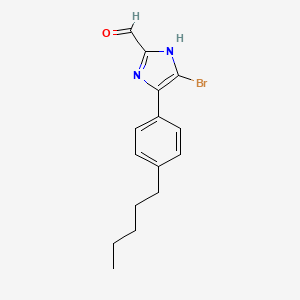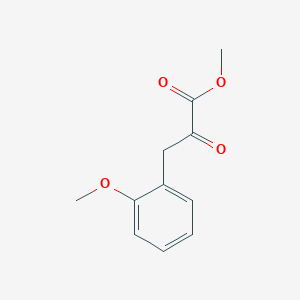
3-Bromo-alpha-chloro-4-fluorobenzaldoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-alpha-chloro-4-fluorobenzaldoxime is a chemical compound with a unique structure characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzaldoxime core
Preparation Methods
The synthesis of 3-Bromo-alpha-chloro-4-fluorobenzaldoxime typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of alpha-chloro-4-fluorobenzaldehyde, followed by the formation of the oxime through the reaction with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures and the use of solvents like methanol.
Chemical Reactions Analysis
3-Bromo-alpha-chloro-4-fluorobenzaldoxime undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The oxime group can be oxidized to a nitro compound or reduced to an amine under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Scientific Research Applications
3-Bromo-alpha-chloro-4-fluorobenzaldoxime has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 3-Bromo-alpha-chloro-4-fluorobenzaldoxime involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
3-Bromo-alpha-chloro-4-fluorobenzaldoxime can be compared with other halogenated benzaldoximes:
3-Bromo-4-chlorobenzotrifluoride: Similar in structure but lacks the oxime group, making it less versatile in certain reactions.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group instead of the oxime, used in different applications such as catalysis.
3-Fluorobenzaldoxime: Lacks the bromine and chlorine atoms, resulting in different reactivity and applications.
The uniqueness of this compound lies in its combination of halogen atoms and the oxime group, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
3-bromo-4-fluoro-N-hydroxybenzenecarboximidoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO/c8-5-3-4(7(9)11-12)1-2-6(5)10/h1-3,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJZXARFWMVGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=NO)Cl)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13691065.png)
